![molecular formula C19H17N3O B1199693 Isoevodiamine CAS No. 5956-87-6](/img/structure/B1199693.png)
Isoevodiamine
Overview
Description
LSM-6483 is a member of beta-carbolines.
Scientific Research Applications
Anti-Cancer Potential
Isoevodiamine, an active alkaloid isolated from Evodia rutaecarpa, shows promise in inhibiting cancer cell migration and invasion. For instance, in nasopharyngeal carcinoma cells, it effectively suppresses cell migration and invasion without significantly affecting cell proliferation. This is achieved partly by downregulating MMP-2 expression and activity, and by inhibiting the translocation of NF-κB p65, which regulates MMP-2 expression in cancer invasion (Peng et al., 2015).
Anti-Inflammatory Properties
Isoevodiamine and related compounds from Evodia rutaecarpa fruits demonstrate strong anti-inflammatory actions. They inhibit prostaglandin E2 synthesis in lipopolysaccharide-treated cells, with isoevodiamine specifically inhibiting cyclooxygenase-2 induction and NF-κB activation. These pharmacological properties provide a scientific rationale for the anti-inflammatory use of Evodia rutaecarpa fruits (Choi et al., 2006).
Cardiovascular Effects
Isoevodiamine can have notable cardiovascular effects. For example, dehydroevodiamine, a related alkaloid, shows a reduction in blood pressure and a marked decrease in heart rate in in vivo experiments. This suggests an effect in suppressing the heart, which may contribute to the hypotensive effect of this alkaloid (Yang et al., 1990).
Neuroprotective and Anticancer Mechanisms
Isoevodiamine's derivatives, like 10-hydroxyevodiamine, demonstrate neuroprotective and anticancer mechanisms. These compounds are distributed in mitochondria and lysosomes, acting through autophagy and apoptosis mechanisms (Chen et al., 2018).
Preventing Cardiac Fibrosis
In the context of cardiac health, isoevodiamine prevents isoproterenol-induced cardiac fibrosis by regulating endothelial-to-mesenchymal transition. This is possibly mediated by blocking the transforming growth factor-β1/Smad pathway, suggesting its potential in treating cardiac fibrosis (Jiang et al., 2016).
properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
Record name | Isoevodiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evodiamine | |
CAS RN |
5956-87-6 | |
Record name | Isoevodiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoevodiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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